molecular formula C21H30N6O3S B11250582 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine

Cat. No.: B11250582
M. Wt: 446.6 g/mol
InChI Key: VDWKZTNSTFDNRS-UHFFFAOYSA-N
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Description

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine core substituted with piperazine and methoxybenzenesulfonyl groups, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine typically involves multiple steps. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate aldehydes and amines.

    Substitution with Piperazine: The piperazine groups are introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Introduction of Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group is typically introduced through sulfonylation reactions using methoxybenzenesulfonyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out to replace certain groups with other functional groups.

Common Reagents and Conditions

    Oxidation: m-CPBA in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Piperazine derivatives in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-4-methyl-6-(4-methylpiperazin-1-YL)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of piperazine and methoxybenzenesulfonyl groups makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

Molecular Formula

C21H30N6O3S

Molecular Weight

446.6 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C21H30N6O3S/c1-17-16-20(25-10-8-24(2)9-11-25)23-21(22-17)26-12-14-27(15-13-26)31(28,29)19-6-4-18(30-3)5-7-19/h4-7,16H,8-15H2,1-3H3

InChI Key

VDWKZTNSTFDNRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCN(CC4)C

Origin of Product

United States

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